molecular formula C17H13FN6O4S2 B2986719 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 886935-86-0

2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2986719
CAS No.: 886935-86-0
M. Wt: 448.45
InChI Key: YEXZJOCNCNMOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide features a 1,3,4-thiadiazole core substituted with a ureido group (linked to 4-fluorophenyl) and a thioether bridge connecting to an acetamide moiety with a 3-nitrophenyl terminal group.

Properties

IUPAC Name

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O4S2/c18-10-4-6-11(7-5-10)20-15(26)21-16-22-23-17(30-16)29-9-14(25)19-12-2-1-3-13(8-12)24(27)28/h1-8H,9H2,(H,19,25)(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXZJOCNCNMOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Thiadiazole Derivatives

Substituent Effects on Bioactivity
  • Compound 4j () :

    • Structure: 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide.
    • Key Differences: Replaces 3-nitrophenyl with benzothiazole and 4-fluorophenyl with 4-chlorophenyl.
    • Bioactivity: Exhibits antiproliferative activity with a molecular weight of 491.01 (calculated) and melting point of 261–263°C. The chloro group enhances lipophilicity but may reduce solubility compared to the target compound’s fluorine .
  • Compound 3 (): Structure: N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide. Key Differences: Uses a 4-nitrophenylamino group instead of ureido and 4-chlorophenyl instead of 3-nitrophenyl. Bioactivity: Induces apoptosis in C6 glioma cells (92.36% Akt inhibition). The para-nitro group may improve target binding compared to the meta-nitro in the target compound .

Acetamide Terminal Group Variations

Nitrophenyl vs. Fluorophenyl
  • Compound 4i () :

    • Structure: 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide.
    • Key Differences: Methoxy group instead of nitro.
    • Bioactivity: Lower molecular weight (486.59) and melting point (264–266°C). The electron-donating methoxy group may reduce kinase inhibition efficacy compared to nitro .
  • Compound 5d (): Structure: 2-((5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide. Key Differences: Oxadiazole core and benzofuran substituent.

Ureido Group Modifications

  • Compound 4g (): Structure: N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide. Key Differences: Phenylureido instead of 4-fluorophenylureido.
  • Compound 7 (): Structure: N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide. Key Differences: Replaces ureido with a propanamide chain. Bioactivity: CDK5/p25 inhibition, but the absence of ureido may limit binding to ATP pockets .

Key Findings and Implications

Structural Advantages of the Target Compound

  • Nitro Group Positioning : The 3-nitrophenyl group may enhance π-π stacking in enzyme active sites compared to para-substituted analogs (e.g., ’s Compound 3) .
  • Fluorine’s Role : The 4-fluorophenyl ureido group improves solubility and metabolic stability relative to chloro or methyl substituents .
  • Ureido Linkage : Facilitates hydrogen bonding, a critical feature absent in propanamide or benzofuran derivatives () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.